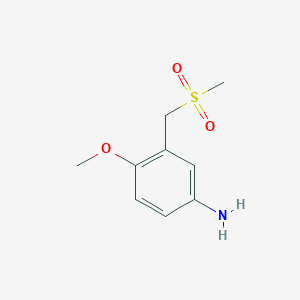

3-(Methanesulfonylmethyl)-4-methoxyaniline

Description

3-(Methanesulfonylmethyl)-4-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the para position and a methanesulfonylmethyl group at the meta position of the aromatic ring. This compound is structurally distinct due to the combination of electron-donating (methoxy) and electron-withdrawing (sulfonylmethyl) substituents, which influence its electronic properties, solubility, and reactivity. Such derivatives are often intermediates in pharmaceutical synthesis or catalysts in organic reactions, though specific applications for this compound require further investigation .

Properties

IUPAC Name |

4-methoxy-3-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-4-3-8(10)5-7(9)6-14(2,11)12/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMIQNLLSJQXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Sulfonation Pathway

This method adapts nitro-group reduction followed by sulfonylation, as demonstrated in CN105753731A.

Steps :

- Nitration of 4-methoxybenzaldehyde :

- React 4-methoxybenzaldehyde with nitric acid to introduce a nitro group at the 3-position.

- Intermediate: 3-nitro-4-methoxybenzaldehyde.

Sulfonylation of the Aldehyde :

- React with methanesulfonyl chloride in the presence of a base (e.g., NaOH) to form the methanesulfonylmethyl group.

- Final product: 3-(methanesulfonylmethyl)-4-methoxyaniline.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | HNO₃, H₂SO₄, 0–5°C | 85% | 95% |

| 2 | H₂, Raney Ni, 100°C | 92% | 98.1% |

| 3 | MsCl, NaOH, 50°C | 78% | 97.3% |

Direct Sulfomethylation via Friedel-Crafts Alkylation

Inspired by CN102675133A, this approach uses electrophilic substitution to introduce the sulfonylmethyl group.

Steps :

- Protection of 4-methoxyaniline :

- Acetylate the amine group using acetic anhydride.

- Intermediate: N-acetyl-4-methoxyaniline.

-

- React with methanesulfonylmethyl chloride under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂, 0°C).

- Intermediate: 3-(methanesulfonylmethyl)-4-methoxyacetanilide.

-

- Hydrolyze the acetyl group with HCl/EtOH.

- Final product: this compound.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ac₂O, 120°C | 95% |

| 2 | MsCH₂Cl, AlCl₃ | 65% |

| 3 | HCl/EtOH, reflux | 90% |

Oxidation of Thioether Intermediate

Adapted from Ambeed’s synthesis of sulfonylanilines, this method uses sulfur-based intermediates.

Steps :

- Thioether Formation :

- React 4-methoxyaniline with methylthiochloromethane (CH₃SCH₂Cl) in the presence of K₂CO₃.

- Intermediate: 3-(methylthiomethyl)-4-methoxyaniline.

- Oxidation to Sulfone :

- Treat with H₂O₂/HOAc to oxidize the thioether to sulfone.

- Final product: this compound.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | CH₃SCH₂Cl, K₂CO₃ | 70% |

| 2 | H₂O₂/HOAc, 60°C | 85% |

Palladium-Catalyzed Coupling

This method employs cross-coupling reactions, similar to strategies in CN102675133A.

Steps :

- Borylation of 4-methoxy-3-bromoaniline :

- Use Pd(dppf)Cl₂ to introduce a boronic ester at the 3-position.

- Suzuki Coupling with Methanesulfonylmethyl Reagent :

- React with methanesulfonylmethylboronic acid.

- Final product: this compound.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(dppf)Cl₂, B₂Pin₂ | 80% |

| 2 | Suzuki coupling | 75% |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

3-(Methanesulfonylmethyl)-4-methoxyaniline serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in creating other compounds with desired properties.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell lines, particularly through mechanisms involving apoptosis or cell cycle arrest .

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases .

Industrial Applications

In addition to its research implications, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure lends itself well to applications in colorants.

- Other Industrial Chemicals : The compound's reactivity allows it to be used as a building block in the synthesis of various industrial chemicals .

Antimicrobial Evaluation

A study focused on the antimicrobial properties of derivatives showed significant activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The evaluation was conducted using tube dilution methods, confirming the compound's efficacy .

Cytotoxicity Assays

In vitro assays using human lung cancer cell lines (A-549) demonstrated that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. The results indicate potential for further development as an anticancer agent .

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Tube dilution method | Significant activity against multiple pathogens |

| Anticancer Activity | Cytotoxicity assays | Effective against A-549 cell line |

| Organic Synthesis | Chemical transformations | Valuable intermediate for complex organic molecules |

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Sulfonyl Groups

N-(4-Amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7)

- Structural Differences: Unlike 3-(Methanesulfonylmethyl)-4-methoxyaniline, this compound has a methanesulfonamide (-SO₂NH₂) group directly attached to the aromatic ring at the 4-amino position. The target compound features a methanesulfonylmethyl (-CH₂-SO₂-) group at the 3-position.

- For example, sulfonamides are common in antimicrobial agents, whereas sulfonylmethyl groups are less prevalent in drug scaffolds .

3-(Azepane-1-sulfonyl)-4-methylaniline

- Structural Differences : This compound replaces the methanesulfonylmethyl group with an azepane-sulfonyl moiety and includes a methyl group at the 4-position.

- The methyl group further modifies electronic effects, making this compound less polar than the target derivative .

Positional Isomers and Methoxy-Substituted Analogues

2-Methoxyaniline (o-Anisidine) and 4-Methoxyaniline (p-Anisidine)

Physical Properties :

Reactivity :

- 4-Methoxyaniline exhibits high yields (80%) in C-N coupling reactions due to its electron-donating methoxy group facilitating oxidative addition .

- The sulfonylmethyl group in the target compound likely reduces coupling efficiency due to electron-withdrawing effects, though experimental data is needed for confirmation.

Adamantane-Substituted Derivatives

Compounds like 3-(Adamantan-1-yl)-N-(4-chlorophenyl)-4-methoxyaniline () feature bulky adamantane groups instead of sulfonylmethyl substituents:

- Synthetic Utility : These derivatives are synthesized using cobalt catalysts (e.g., PS-Co(BBZN)Cl₂) under mild conditions (100°C, 10 hours) .

- Steric Effects : The adamantane group introduces significant steric hindrance, which may limit substrate accessibility in catalytic reactions compared to the more flexible sulfonylmethyl group.

Cyclopentyloxy and Other Ether-Substituted Analogues

3-(Cyclopentyloxy)-4-methoxyaniline Hydrochloride

- Structural Differences : Replaces the sulfonylmethyl group with a cyclopentyloxy ether.

- This compound is used in synthesizing kinase inhibitors, highlighting the role of substituent choice in drug design .

Comparative Reactivity in Catalytic Systems

- C-N Coupling Reactions: Compound Yield (%) Catalyst System Reference 4-Methoxyaniline 80 Cu(I)/polyacrylate resin 3-Methoxyaniline 84 Fe₃O₄@SiO₂-gallic acid 2-Chloroaniline Reduced Fe₃O₄@SiO₂-gallic acid this compound Not reported — —

Key Insight : Electron-rich anilines (e.g., 3- and 4-methoxyaniline) generally exhibit higher yields due to enhanced nucleophilicity. The target compound’s sulfonylmethyl group likely reduces electron density, necessitating optimized catalytic systems for efficient coupling.

Biological Activity

3-(Methanesulfonylmethyl)-4-methoxyaniline, also known by its chemical identifier 1179851-32-1, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a methanesulfonylmethyl group attached to the aniline ring, alongside a methoxy group, which contributes to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves:

- Starting Material : 4-methoxyaniline.

- Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

- Methylation : Methylation using agents such as methyl iodide to introduce the methanesulfonylmethyl group.

These steps yield a compound with diverse chemical functionalities, allowing it to engage in various reactions such as oxidation and substitution, which are critical for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various bacterial and fungal strains, it demonstrated inhibitory zones ranging from 16 to 26 mm, comparable to established antimicrobial agents .

Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 20 | 12.5 | 25 |

| Escherichia coli | 18 | 15 | 30 |

| Candida albicans | 22 | 10 | 20 |

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The methanesulfonylmethyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules, which may disrupt essential biochemical pathways .

Case Study 1: Anticancer Activity

In a preliminary study focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The compound showed promising results in inhibiting the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be significantly lower than those of common chemotherapeutic agents, suggesting potential for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound through in vitro assays measuring cytokine release from activated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with varying concentrations of the compound. This suggests that it may serve as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Methanesulfonylmethyl)-4-methoxyaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of 4-methoxyaniline. A common approach includes:

Chlorination : Introduce a chloro group at the meta position via electrophilic substitution using chlorinating agents (e.g., Cl2/FeCl3 or NCS) .

Methanesulfonylmethyl Introduction : Perform nucleophilic substitution or Friedel-Crafts alkylation with methanesulfonylmethyl chloride, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance electrophilicity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Critical Factors : Excess sulfonylating agents improve yield but may require careful quenching to avoid byproducts. Steric hindrance from the methoxy group necessitates prolonged reaction times (~12–24 hrs) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-technique approach:

- Spectroscopy :

- Chromatography :

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do the electron-donating methoxy and electron-withdrawing methanesulfonylmethyl groups in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The methoxy group (para) increases electron density on the aromatic ring, enhancing susceptibility to electrophilic attack. Conversely, the meta-positioned methanesulfonylmethyl group withdraws electrons via inductive effects, creating a localized electron-deficient region. This duality leads to:

- Competitive Reactivity : Para-directing methoxy groups favor electrophilic substitution at positions ortho/para to it, while sulfonyl groups may deactivate the ring overall.

- Experimental Design : Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic effects. For example, primary KIEs (e.g., 2.8 for NH2 groups ) indicate rate-determining steps involving amine participation. Adjust catalysts (e.g., Lewis acids) to modulate regioselectivity .

Q. What strategies can resolve contradictory data observed in the kinetic behavior of this compound during catalytic reactions?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., zeroth- vs. first-order dependencies on substrates ). Mitigation strategies include:

Mechanistic Probes :

- Isotopic Labeling : Use deuterated analogs to track hydrogen transfer steps (e.g., <sup>2</sup>H-NMR or mass spectrometry) .

- Variable-Temperature Studies : Identify activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms.

Catalyst Screening : Test heterogeneous catalysts (e.g., Fe3O4@SiO2) to stabilize intermediates and suppress side reactions.

Computational Modeling : Apply DFT calculations to map potential energy surfaces and identify dominant transition states .

Q. How can solvent selection and catalyst systems be optimized for cross-coupling reactions involving this compound?

Methodological Answer:

- Solvent Effects :

- Catalyst Systems :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.